N-Monodesmethyl bedaquiline

Descripción general

Descripción

N-Monodesmethyl bedaquiline is a metabolite of bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to form this compound, which has lower antimycobacterial activity compared to the parent compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of bedaquiline involves several steps, including the reaction of a compound with a reducing agent in a solvent to produce a racemate of bedaquiline . The specific synthetic route for N-monodesmethyl bedaquiline involves the oxidative metabolism of bedaquiline by CYP3A4 .

Industrial Production Methods: Industrial production of bedaquiline and its metabolites, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced pharmaceutical manufacturing techniques to maintain quality and consistency .

Análisis De Reacciones Químicas

Types of Reactions: N-Monodesmethyl bedaquiline primarily undergoes oxidative metabolism. The major reaction involved is the demethylation of bedaquiline by CYP3A4 .

Common Reagents and Conditions: The primary reagent involved in the formation of this compound is the cytochrome P450 isoenzyme 3A4. The reaction conditions include the presence of oxygen and NADPH as a cofactor .

Major Products: The major product formed from the oxidative metabolism of bedaquiline is this compound, which has lower antimycobacterial activity compared to bedaquiline .

Aplicaciones Científicas De Investigación

Pharmacokinetics

N-Monodesmethyl bedaquiline is formed through the metabolic processes involving cytochrome P450 enzymes, primarily CYP3A4. Its pharmacokinetic profile is critical for understanding how it contributes to the overall effectiveness of bedaquiline in treating MDR-TB.

Key Pharmacokinetic Findings

- Absorption and Distribution : Studies indicate that this compound exhibits favorable absorption characteristics when administered alongside bedaquiline. The maximum concentration (C_max) of this compound increases significantly when co-administered with other drugs like efavirenz, highlighting its interaction potential and importance in multi-drug regimens .

- Elimination Half-Life : The half-life of this compound is notably longer than that of bedaquiline itself, suggesting that it may persist in the system longer and contribute to sustained therapeutic effects .

- Clinical Implications : Understanding the pharmacokinetics of this compound aids clinicians in optimizing dosing regimens for patients with MDR-TB, ensuring effective drug levels are maintained throughout treatment .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in various studies focusing on its role in improving treatment outcomes for patients suffering from MDR-TB.

Case Studies and Clinical Trials

- Efficacy in Treatment Regimens : A clinical trial demonstrated that patients receiving a regimen containing both bedaquiline and its metabolite achieved faster sputum culture conversion compared to those on placebo. Specifically, 79% of patients on the active regimen achieved culture conversion within 24 weeks .

- Longitudinal Studies : In a cohort study involving 428 patients across multiple countries, those treated with regimens including this compound showed a cure rate of 62.4%, significantly higher than historical controls .

- Adverse Effects : While generally well-tolerated, some cases have reported adverse effects such as torsades de pointes in patients treated with MDR-TB regimens including bedaquiline. Monitoring for cardiac events is recommended during treatment .

Comparative Effectiveness

The effectiveness of this compound can be further understood through comparative analysis with other TB treatments.

| Treatment Regimen | Culture Conversion Rate (%) | Cure Rate (%) | Notable Adverse Effects |

|---|---|---|---|

| Bedaquiline + M2 | 79% (24 weeks) | 62.4% | Cardiac events reported |

| Standard Care | 58% (24 weeks) | 50% | Fewer cardiac concerns |

Mecanismo De Acción

N-Monodesmethyl bedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase, similar to bedaquiline. This inhibition disrupts the synthesis of ATP, which is essential for the survival and replication of Mycobacterium tuberculosis . The molecular target of this compound is the c subunit of ATP synthase .

Comparación Con Compuestos Similares

Bedaquiline: The parent compound with higher antimycobacterial activity.

Clofazimine: Another antimycobacterial drug used in the treatment of MDR-TB, which shares some similarities in its mechanism of action.

Uniqueness: N-Monodesmethyl bedaquiline is unique in its lower antimycobacterial activity compared to bedaquiline, which makes it less effective as a standalone treatment but still valuable in understanding the metabolic pathways and potential drug interactions of bedaquiline .

Actividad Biológica

N-Monodesmethyl bedaquiline (M2) is a significant metabolite of bedaquiline, a novel diarylquinoline antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Understanding the biological activity of M2 is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes current research findings, including pharmacokinetics, mechanisms of action, resistance patterns, and clinical implications.

Overview of Bedaquiline and Its Metabolite M2

Bedaquiline exhibits potent antimycobacterial activity by specifically inhibiting mycobacterial adenosine triphosphate (ATP) synthase, which is essential for ATP production in mycobacteria. This inhibition leads to bacterial death, making bedaquiline effective against both actively replicating and dormant mycobacteria . The primary metabolite, this compound (M2), is formed through phase I metabolism predominantly via the cytochrome P450 isoenzyme CYP3A4 .

Potency Comparison

| Compound | Activity Against M. tuberculosis | Mechanism of Action |

|---|---|---|

| Bedaquiline | High | Inhibition of ATP synthase |

| This compound (M2) | 4-6 times less potent than bedaquiline | Inhibition of ATP synthase (less effective) |

Pharmacokinetics

The pharmacokinetic profile of M2 indicates a longer half-life compared to its parent compound, with an average half-life of approximately 159 days . Bedaquiline and M2 exhibit high plasma protein binding (>99.9%) and significant tissue accumulation due to their cationic amphiphilic properties .

Key Pharmacokinetic Parameters

| Parameter | Bedaquiline | This compound (M2) |

|---|---|---|

| Half-life | 164 days | 159 days |

| Cmax in plasma | 5 mg/L | Lower than bedaquiline |

| Plasma protein binding | >99.9% | Similar |

M2 retains a similar mechanism of action to bedaquiline but with reduced potency. It binds to the same target site on ATP synthase but is less effective at inhibiting ATP production in mycobacteria . The reduced efficacy raises concerns about its therapeutic utility in treating MDR-TB.

Resistance Mechanisms

Resistance to bedaquiline and its metabolites can arise through mutations in the atpE gene or the expression of efflux pumps. Studies indicate that M2's lower potency may contribute to the emergence of resistance, particularly in patients undergoing prolonged treatment regimens .

Resistance Patterns

- Mutations : atpE gene mutations at positions 63 and 66 reduce binding affinity.

- Efflux Pumps : Increased expression leads to enhanced drug efflux, diminishing drug efficacy.

Clinical Studies and Efficacy

Clinical trials have demonstrated the effectiveness of bedaquiline in improving culture conversion rates among MDR-TB patients. However, data on M2's efficacy remains limited. In studies where bedaquiline was administered, adverse effects such as QT prolongation were noted, raising safety concerns that may also extend to its metabolite .

Summary of Clinical Findings

- Phase II Studies : Showed faster culture conversion with bedaquiline compared to placebo.

- Adverse Effects : Commonly reported include nausea, vomiting, and QT prolongation.

Case Studies

A retrospective cohort study involving 45 patients treated with bedaquiline for over 190 days found favorable outcomes in most cases; however, one patient developed resistance attributed to prolonged exposure . Another study highlighted that among patients with pre-existing resistance patterns, M2's lower potency could lead to treatment failures.

Propiedades

IUPAC Name |

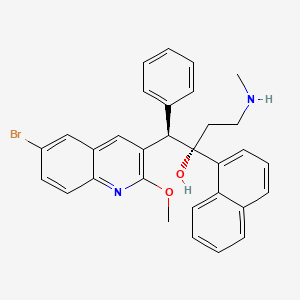

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBOQBZOZDRXCQ-BVRKHOPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235434 | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861709-47-9 | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-MONODESMETHYL BEDAQUILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.